molecular formula C14H16N2O5S2 B5073462 4-methoxy-3-methyl-N-(4-sulfamoylphenyl)benzenesulfonamide

4-methoxy-3-methyl-N-(4-sulfamoylphenyl)benzenesulfonamide

Cat. No.: B5073462
M. Wt: 356.4 g/mol
InChI Key: NZJJBMOQGDKGMQ-UHFFFAOYSA-N
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Description

4-methoxy-3-methyl-N-(4-sulfamoylphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H16N2O5S2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a sulfonamide group, which is a key functional group in many pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-(4-sulfamoylphenyl)benzenesulfonamide typically involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 4-aminobenzenesulfonamide under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-methyl-N-(4-sulfamoylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: 4-hydroxy-3-methyl-N-(4-sulfamoylphenyl)benzenesulfonamide.

    Reduction: 4-methoxy-3-methyl-N-(4-aminophenyl)benzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methoxy-3-methyl-N-(4-sulfamoylphenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antibacterial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-(4-sulfamoylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA, such as dihydropteroate synthase in bacteria. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-(4-sulfamoylphenyl)ethylbenzamide: Another sulfonamide compound with similar applications.

    4-methoxy-3-methylbenzenesulfonamide: Lacks the additional sulfonamide group but shares some chemical properties.

Uniqueness

4-methoxy-3-methyl-N-(4-sulfamoylphenyl)benzenesulfonamide is unique due to its dual sulfonamide groups, which enhance its potential as an enzyme inhibitor and increase its versatility in chemical reactions.

Properties

IUPAC Name

4-methoxy-3-methyl-N-(4-sulfamoylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S2/c1-10-9-13(7-8-14(10)21-2)23(19,20)16-11-3-5-12(6-4-11)22(15,17)18/h3-9,16H,1-2H3,(H2,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJJBMOQGDKGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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